N-[2-(methylsulfanyl)phenyl]propanamide
Description
N-[2-(Methylsulfanyl)phenyl]propanamide is a propanamide derivative featuring a methylsulfanyl (–SCH₃) group at the ortho-position of the phenyl ring.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
IAJDGEDYNPYGGV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1SC |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfanyl vs. Sulfonyl/Sulfonamide Groups
- Methylsulfanyl (–SCH₃) : Enhances lipophilicity and may participate in weak van der Waals interactions.
- Methylsulfonamido (–SO₂NHCH₃) : Increases polarity and hydrogen-bonding capacity, often improving receptor binding. For example, 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide derivatives (e.g., compounds 20–24 in ) exhibit potent TRPV1 antagonism due to strong interactions with the receptor’s hydrophilic pockets .
- Sulfonyl (–SO₂–) : Compounds like 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide () show higher melting points (228–230°C vs. 70–139°C for sulfonamides), attributed to increased crystallinity from polar sulfonyl groups .
Fluorine Substitution
- Fluorine at the meta- or para-position (e.g., compounds 20–24 in ) enhances metabolic stability and binding affinity. For instance, compound 23 (melting point 136–139°C) demonstrated superior TRPV1 antagonism due to fluorine’s electronegativity and size .
Modifications to the Propanamide Backbone
Heterocyclic Additions
Alkoxy Chain Variations
Melting Points and Yields
TRPV1 Antagonism
- Fluorinated sulfonamides (e.g., compound 23, ) showed IC₅₀ values in the nanomolar range, outperforming non-fluorinated analogs due to enhanced binding to the TRPV1 vanilloid pocket .
- SAR Trends : Cycloalkylmethoxy groups (e.g., cyclopentylmethoxy in compound 45, ) improved potency by filling hydrophobic receptor subpockets .
Carbonic Anhydrase Inhibition
- Sulfamoyl-bearing propanamides (e.g., compound 30a, ) demonstrated inhibitory activity against isoforms CA IX and XII, relevant in cancer therapy .
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 2-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate. Deprotonation by a base (e.g., triethylamine) facilitates the elimination of hydrochloric acid, yielding the amide.
Procedure :
-
Dissolve 2-(methylsulfanyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add triethylamine (1.2 equiv) to scavenge HCl.
-
Slowly add propanoyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.
-
Stir the mixture at room temperature for 4–6 hours.
-
Quench with water, extract with DCM, and purify via recrystallization (petroleum ether/ethyl acetate).
Key Optimization Parameters
-
Solvent Choice : Dichloromethane is preferred due to its ability to dissolve both reactants and by-products.
-
Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in neutralizing HCl, preventing protonation of the amine.
-
Stoichiometry : A slight excess of propanoyl chloride ensures complete conversion of the amine.
Alternative Acylating Agents
While propanoyl chloride is standard, other acylating agents offer flexibility under specific conditions.
Propanoyl Anhydride
Propanoyl anhydride reacts with 2-(methylsulfanyl)aniline in the absence of a base, though at a slower rate. This method is less common due to the anhydride’s lower reactivity.
Procedure :
In Situ Activation of Propanoic Acid
Carbodiimide-based coupling agents (e.g., EDCl/HOBt) activate propanoic acid for amide bond formation. This method avoids handling corrosive acyl chlorides.
Procedure :
-
Combine 2-(methylsulfanyl)aniline, propanoic acid (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF.
-
Stir at room temperature for 24 hours.
-
Extract with ethyl acetate and wash with dilute HCl to remove unreacted reagents.
Yield : 65–75% (based on analogous syntheses).
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity and purity.
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.15 (t, 3H, CH₂CH₃)
-
δ 2.50 (s, 3H, SCH₃)
-
δ 2.60–2.70 (q, 2H, CH₂CO)
-
δ 7.20–7.50 (m, 4H, aromatic H)
¹³C NMR (100 MHz, CDCl₃) :
Comparative Analysis of Methods
The propanoyl chloride route offers optimal yield and simplicity, making it the preferred industrial method. EDCl/HOBt activation is advantageous for acid-sensitive substrates but requires longer reaction times.
Challenges and Mitigation Strategies
-
Impurity Formation : Hydrolysis of propanoyl chloride to propanoic acid may occur in humid conditions. Use of anhydrous solvents and inert atmospheres minimizes this.
-
Low Solubility : 2-(Methylsulfanyl)aniline exhibits limited solubility in polar solvents. Sonication or slight heating (30–40°C) improves dissolution.
-
Purification Difficulties : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates the product from unreacted starting materials.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors enhance mixing and heat transfer, reducing reaction time to 2–3 hours. Automated quenching and extraction systems improve reproducibility .
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